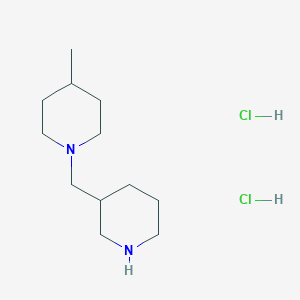

4-Methyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride

Description

Classification and Nomenclature of Piperidine Derivatives

Piperidine represents a fundamental class of organic compounds characterized by a six-membered saturated heterocyclic ring containing one nitrogen atom and five carbon atoms, with the molecular formula (CH₂)₅NH. The systematic classification of piperidine derivatives follows the Hantzsch-Widman nomenclature system, where piperidine is alternatively known as azinane. This heterocyclic amine consists of five methylene bridges (–CH₂–) and one amine bridge (–NH–), forming a colorless liquid with a distinctive odor described as objectionable and typical of amines. The nomenclature system for piperidine derivatives has evolved to accommodate increasingly complex molecular structures, with compounds like 4-Methyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride representing sophisticated examples of multi-substituted piperidine systems.

The classification framework for piperidine compounds encompasses several major categories based on structural complexity and substitution patterns. Simple piperidine derivatives feature single ring systems with various substituents, while more complex compounds may incorporate multiple piperidine rings or additional heterocyclic systems. According to the ClassyFire Taxonomy system, piperidines belong to the kingdom of organic compounds, specifically within the superclass of organoheterocyclic compounds, and are classified under the direct parent category of piperidines. This taxonomic organization provides a systematic approach to understanding the relationship between different piperidine derivatives and their structural characteristics.

The compound 4-Methyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride exemplifies the complexity achievable in piperidine derivative nomenclature, featuring a bis-piperidine structure where one piperidine ring is substituted with a methyl group at the 4-position, and connected to another piperidine ring through a methylene bridge at the 3-position of the second ring. The dihydrochloride designation indicates the formation of a salt with two equivalents of hydrochloric acid, enhancing the compound's solubility and stability properties. This nomenclature system ensures precise identification of the compound's structural features and chemical composition.

| Classification Parameter | Description | Example Application |

|---|---|---|

| Ring Structure | Six-membered saturated heterocycle | Piperidine core |

| Substitution Pattern | Specific positioning of functional groups | 4-Methyl substitution |

| Connectivity | Inter-ring linkages and bridges | 3-ylmethyl bridge |

| Salt Formation | Acid-base complex formation | Dihydrochloride salt |

Historical Development of Piperidine Chemistry

The historical development of piperidine chemistry traces back to the mid-19th century, marking a pivotal period in the advancement of organic chemistry and heterocyclic compound research. Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson, who independently discovered this compound through his systematic investigations of organic bases derived from natural sources. Anderson's groundbreaking work involved the reaction of piperine, the active alkaloid found in black pepper, with nitric acid, leading to the isolation of piperidine as a distinct chemical entity. This discovery represented one of the earliest systematic studies of heterocyclic nitrogen-containing compounds and established the foundation for future research in this field.

The parallel discovery of piperidine occurred in 1852 when the French chemist Auguste Cahours independently isolated and named the compound through similar experimental approaches. Cahours's work involved the alkaline degradation of piperine, demonstrating alternative synthetic pathways to this important heterocyclic compound. Both Anderson and Cahours obtained piperidine by reacting piperine with nitric acid, establishing the relationship between this natural alkaloid and the simpler piperidine structure. The collaborative nature of these discoveries, occurring independently in Scotland and France, highlighted the international significance of piperidine chemistry research during this foundational period.

The industrial development of piperidine chemistry gained momentum throughout the 20th century, with the establishment of efficient synthetic methodologies for large-scale production. Modern industrial production of piperidine relies primarily on the catalytic hydrogenation of pyridine, typically employing molybdenum disulfide as a catalyst in the reaction: C₅H₅N + 3 H₂ → C₅H₁₀NH. This synthetic approach revolutionized the accessibility of piperidine and its derivatives, enabling widespread applications in pharmaceutical chemistry and materials science. The development of alternative synthetic routes, including modified Birch reduction using sodium in ethanol, further expanded the synthetic toolkit available to chemists working with piperidine derivatives.

The evolution of piperidine chemistry from simple ring systems to complex multi-substituted derivatives like 4-Methyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride represents a significant advancement in synthetic organic chemistry. Recent scientific literature documents sophisticated synthetic methodologies for preparing highly substituted piperidine derivatives through various catalytic processes, multicomponent reactions, and cyclization strategies. These advanced synthetic approaches have enabled the preparation of compounds with unprecedented structural complexity, including spiropiperidines, condensed piperidines, and piperidinones, expanding the chemical space accessible through piperidine chemistry.

| Historical Period | Key Development | Scientific Impact |

|---|---|---|

| 1850 | Thomas Anderson's discovery | First isolation of piperidine |

| 1852 | Auguste Cahours's independent work | Nomenclature and characterization |

| Early 1900s | Industrial synthesis development | Large-scale production methods |

| Modern Era | Advanced derivative synthesis | Complex multi-ring systems |

Significance of 4-Methyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride

4-Methyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride represents a significant advancement in piperidine chemistry, embodying the sophisticated molecular architectures achievable through modern synthetic methodologies. This compound, with the molecular formula C₁₂H₂₆Cl₂N₂ and a molecular weight of 269.26 grams per mole, exemplifies the complexity that can be achieved in bis-piperidine systems. The structural design of this compound incorporates two piperidine rings connected through a methylene bridge, with a strategic methyl substitution at the 4-position of one ring, creating a unique three-dimensional molecular framework with distinct chemical and physical properties.

The chemical significance of 4-Methyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride extends beyond its structural complexity to encompass its role as a versatile building block in pharmaceutical chemistry and materials science. The compound serves as an important intermediate in the synthesis of more complex molecules, particularly in neuroscience research where piperidine derivatives are extensively studied for their interactions with neurotransmitter systems. The bis-piperidine architecture provides multiple sites for chemical modification and functionalization, making it a valuable scaffold for structure-activity relationship studies and drug discovery programs.

The formation of the dihydrochloride salt significantly enhances the compound's practical utility by improving its solubility characteristics and stability profile. Salt formation with hydrochloric acid is a common strategy in pharmaceutical chemistry to enhance the bioavailability and handling properties of basic compounds, and the dihydrochloride form of this bis-piperidine derivative demonstrates improved solubility in aqueous solutions compared to the free base. This enhanced solubility profile makes the compound more suitable for various applications in chemical synthesis and research applications where aqueous compatibility is essential.

The synthetic accessibility of 4-Methyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride through modern organic synthesis methodologies demonstrates the maturation of piperidine chemistry from simple heterocyclic compounds to complex, multi-functional molecular systems. Recent advances in synthetic methodologies, including reductive amination techniques and multicomponent reaction strategies, have enabled the efficient preparation of such complex piperidine derivatives. The compound's synthesis typically involves the strategic connection of two piperidine rings through carefully controlled coupling reactions, followed by salt formation to produce the final dihydrochloride derivative.

| Structural Feature | Chemical Significance | Practical Implication |

|---|---|---|

| Bis-piperidine system | Enhanced three-dimensional complexity | Multiple functionalization sites |

| 4-Methyl substitution | Specific steric and electronic effects | Tuned molecular properties |

| Methylene bridge | Flexible inter-ring connectivity | Conformational flexibility |

| Dihydrochloride salt | Enhanced aqueous solubility | Improved handling characteristics |

The research significance of 4-Methyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride lies in its potential applications across multiple scientific disciplines, from medicinal chemistry to materials science. The compound represents the state-of-the-art in piperidine derivative design, incorporating structural features that have been optimized through decades of research in heterocyclic chemistry. Its unique molecular architecture provides researchers with a valuable tool for investigating structure-property relationships in complex nitrogen-containing heterocycles, contributing to our understanding of how molecular structure influences chemical behavior and biological activity. The compound's role as both a synthetic intermediate and a research tool underscores the continuing evolution of piperidine chemistry toward increasingly sophisticated and functionally diverse molecular systems.

Properties

IUPAC Name |

4-methyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c1-11-4-7-14(8-5-11)10-12-3-2-6-13-9-12;;/h11-13H,2-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBADNEYKWKTPDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis via N-Protected Intermediates (Based on CN106432232A Patent)

A robust synthetic method involves multi-step transformations starting from 4-piperidone hydrochloride, proceeding through protected intermediates and reductive amination, culminating in the target compound as a dihydrochloride salt.

| Step | Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of N-tertbutyloxycarbonyl-4-piperidones | 4-piperidone hydrochloride, sodium bicarbonate, aqueous acetone, dimethyl dicarbonate butyl ester, room temperature, 24 h | 91-93 | Protection of piperidone nitrogen |

| 2 | Reductive amination to 4-amino-1-t-butoxycarbonylpiperidine | Ammonia ethanol solution, titanium tetraisopropylate, sodium borohydride, room temperature, 4 h | 81-82 | Controlled temperature (<30°C) to avoid side reactions |

| 3 | Coupling and cyclization to form final piperidine derivative | Various coupling agents, nitrogen atmosphere, reflux or room temperature depending on step | 78 (for related imidazolopyridinone) | Purification by recrystallization |

- The protection of the nitrogen in piperidone is critical to direct subsequent amination.

- Reductive amination uses ammonia and titanium tetraisopropylate with sodium borohydride as reducing agent.

- Purification involves filtration, washing with ethyl acetate and aqueous acid/base, drying, and recrystallization.

- The final product is isolated as a dihydrochloride salt to enhance stability.

This method achieves high molar yields (above 80%) and good purity, suitable for scale-up.

Methylation via Transfer Hydrogenation (Based on US8697876B2 Patent)

Although this patent primarily focuses on related piperidine derivatives, the methylation of piperidine rings is relevant for the 4-methyl substitution.

- Piperidine-4-carboxylic acid is methylated at the nitrogen using transfer hydrogenation with formaldehyde as hydrogen source.

- Catalyst: Palladium on charcoal or platinum.

- Conditions: Water and acid (formic acid), heating from ambient to 90-95°C.

- The methylated piperidine is converted to hydrochloride salt by reaction with hydrochloric acid (1.5 equivalents).

- This method avoids using gaseous hydrogen, improving safety and operational simplicity.

This methylation step can be incorporated into the synthetic route to obtain the 4-methyl substitution on the piperidine ring.

General Piperidine Derivative Synthesis via Amide Formation and Hydrogenation (Based on PMC7277557 Study)

This study describes the synthesis of piperidine derivatives with complex substituents, using amide formation and hydrogenation steps that can be adapted for the target compound.

| Step | Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of piperidine carbonitrile intermediate | NaH, DMF, 0–5°C, 6 h | 75 | Nucleophilic substitution |

| 2 | Conversion to piperidine carbonyl chloride | Thionyl chloride, DMF, reflux 10 h | 87 | Acid chloride formation |

| 3 | Amide coupling with aminoacetate | Methyl 2-aminoacetate, triethylamine, DCM, 0°C to RT, 12 h | 83 | Amide bond formation |

| 4 | Cyclization and spiro compound formation | Trifluoromethane sulfonic acid, 130°C, 4 h | 58 | Ring closure |

| 5 | Boc protection and hydrogenation | Boc anhydride, triethylamine, Pd/C, 40 psi H2, RT, 16 h | 55 | Protection and reduction |

While the exact compound differs, these steps illustrate advanced piperidine functionalization strategies, including protection, coupling, and hydrogenation, applicable to the target compound synthesis.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| N-Boc Protection and Reductive Amination (CN106432232A) | 4-piperidone hydrochloride | Dimethyl dicarbonate butyl ester, ammonia ethanol, Ti(OiPr)4, NaBH4 | RT, 24 h; RT, 4 h | 81-93 | High yield, scalable, well-documented | Multi-step, requires careful temp control |

| Transfer Hydrogenation Methylation (US8697876B2) | Piperidine-4-carboxylic acid | Formaldehyde, Pd/C, formic acid | 90-95°C, ambient pressure | Not specified | Safe methylation, avoids H2 gas | Specific to methylation step only |

| Amide Formation and Hydrogenation (PMC7277557) | Piperidine derivatives | Thionyl chloride, aminoacetate, Pd/C, Boc2O | 0°C to 130°C, H2 pressure | 55-87 | Versatile functionalization | Lower overall yield, complex steps |

Research Findings and Notes

- Protection of nitrogen groups (e.g., Boc protection) is essential to prevent side reactions during amination and coupling steps.

- Reductive amination using ammonia and titanium tetraisopropylate with sodium borohydride provides a reliable route to 4-amino piperidine intermediates.

- Transfer hydrogenation using formaldehyde and palladium catalysts offers an efficient, safer alternative for methylation on piperidine nitrogen.

- Purification steps involving aqueous acid/base washes and recrystallization ensure high purity of the dihydrochloride salt.

- Reaction temperature control is critical to avoid side products and discoloration.

- The dihydrochloride salt form improves compound stability and handling.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: N-oxides of 4-Methyl-1-(3-piperidinylmethyl)piperidine.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Compounds with different substituents replacing the piperidinylmethyl group.

Scientific Research Applications

4-Methyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of Piperidine Dihydrochloride Derivatives

| Compound | Substituent(s) | Melting Point (°C) | Molecular Weight (g/mol) | Notable Spectral Data (1H-NMR/MS-ESI) |

|---|---|---|---|---|

| 13a | 4′-bromo-2′-methoxybenzyloxyimino | N/A | ~300 (estimated) | Moisture-sensitive; MS-ESI: m/z data N/A |

| 13b | 3′,4′-ethylenedioxylbenzyloxyimino | 190–192 | ~300 (estimated) | δ 6.87 (Ar-H), 5.02 (OCH2Ar), 4.23 (OCH2) |

| 13c | 2′,5′-dimethoxylbenzyloxyimino | 189–192 | 278 (M+H)+ | δ 3.75 (OCH3), MS-ESI: m/z 278 |

Key Observations :

- Thermal Stability : Melting points of analogs range from 189–192°C, suggesting moderate thermal stability. The target compound’s melting point may vary due to its distinct substituents.

- Spectral Signatures : Substituents like methoxy (δ ~3.75 ppm in 13c) or ethylenedioxy (δ 4.23 ppm in 13b) produce distinct NMR signals, aiding structural differentiation .

Comparison with 4-(Diphenylmethoxy)piperidine Hydrochloride

–10 detail 4-(diphenylmethoxy)piperidine hydrochloride , a structurally distinct piperidine derivative with a bulky diphenylmethoxy group.

Table 2: Comparative Analysis with 4-(Diphenylmethoxy)piperidine Hydrochloride

| Property | 4-Methyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride | 4-(Diphenylmethoxy)piperidine Hydrochloride |

|---|---|---|

| Molecular Formula | C₁₂H₂₃N₂·2HCl (estimated) | C₁₈H₂₁NO·HCl |

| Molecular Weight | ~265 (estimated) | 303.83 |

| Substituents | Methyl, piperidinylmethyl | Diphenylmethoxy |

| Hazards | Likely moderate acute toxicity (based on analogs) | Harmful (acute); delayed effects possible |

| Environmental Impact | Unknown | Not fully studied; limited ecotoxicity data |

Key Observations :

- Toxicity Profile : 4-(Diphenylmethoxy)piperidine is classified as acutely harmful with delayed effects , whereas the target compound’s toxicity may differ due to its lack of aromatic rings and lower molecular weight.

- Regulatory Status : 4-(Diphenylmethoxy)piperidine is listed in chemical inventories (e.g., IECSC) , but regulatory data for the target compound remain unspecified.

Functional Group Influence on Bioactivity

While biological data for the target compound are absent, structural trends from analogs suggest:

- Piperidinylmethyl Group: May enhance blood-brain barrier penetration due to increased lipophilicity, contrasting with the polar benzyloxyimino groups in 13a–13g.

- Methyl Group : Could reduce metabolic degradation compared to methoxy-substituted derivatives, improving pharmacokinetic stability.

Biological Activity

4-Methyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its piperidine rings and a methyl group, contributing to its biological interactions. The dihydrochloride form enhances its solubility and bioavailability.

The biological activity of 4-Methyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system. It has been noted for its selective agonistic effects on dopamine receptors, which play a crucial role in mood regulation and neuroprotection.

Antimicrobial Properties

Recent studies have indicated that piperidine derivatives, including 4-Methyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride, exhibit significant antimicrobial activity. This includes:

- Inhibition of Gram-positive and Gram-negative bacteria : The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Bacillus subtilis | 0.050 |

These results suggest that the structural modifications in piperidine derivatives can enhance their antimicrobial efficacy .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound through its action on dopamine receptors. In vitro studies demonstrated that it could prevent neurodegeneration in dopaminergic neurons, suggesting applications in treating neurodegenerative diseases .

Case Studies

-

Antibacterial Activity Study :

A comprehensive study evaluated several piperidine derivatives' antibacterial effects using a range of microbial strains. The findings indicated that 4-Methyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride displayed superior activity compared to other derivatives, particularly against resistant strains . -

Neuroprotection in Animal Models :

In animal models simulating Parkinson's disease, administration of this compound resulted in reduced neuronal loss and improved motor function. This supports its potential as a therapeutic agent for neuroprotection .

Research Findings

The following table summarizes key research findings related to the biological activity of 4-Methyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride:

Q & A

Q. How can data-driven approaches enhance experimental design?

- Methodology :

- Machine Learning : Predicts reaction outcomes using historical datasets .

- Cheminformatics : Matches structural motifs to bioactivity databases (e.g., PubChem) .

Key Notes

- Structural Analogues : Piperidine derivatives often share synthetic and analytical workflows (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) .

- Regulatory Compliance : Follow pharmacopeial guidelines (e.g., USP/EP) for impurity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.